N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide
Description
N-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide is a cyclohexane-derived carboxamide featuring a 4,6-dimethylpyrimidin-2-yloxy substituent. The stereochemistry (1r,4r) and the unsaturated cyclohexene ring may influence binding affinity and metabolic stability compared to fully saturated analogs .
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13-12-14(2)21-19(20-13)24-17-10-8-16(9-11-17)22-18(23)15-6-4-3-5-7-15/h3-4,12,15-17H,5-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZEBRDYRJMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCC=CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” likely involves multiple steps, including:
Formation of the pyrimidinyl ether: This step may involve the reaction of 4,6-dimethylpyrimidine with a suitable cyclohexanol derivative under basic conditions.
Amidation: The final step would involve the formation of the carboxamide group, possibly through the reaction of a cyclohexene carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at the cyclohexene ring or the pyrimidinyl group.
Reduction: Reduction reactions might target the carboxamide group or the double bond in the cyclohexene ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyrimidinyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be used to study the effects of cyclohexyl and pyrimidinyl groups on biological systems, potentially leading to the development of new pharmaceuticals.
Medicine
If the compound exhibits biological activity, it could be investigated as a potential drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
Target Compound
- Core : Cyclohexene-carboxamide linked to a cyclohexyl group via an ether bond.
- Substituents : 4,6-Dimethylpyrimidin-2-yloxy group (electron-rich aromatic system).
- Stereochemistry : (1r,4r) configuration.
Analog 1 (From )
- Core : Hexane backbone with hydroxy and acetamido groups.
- Substituents: 2,6-Dimethylphenoxy and 2-oxotetrahydropyrimidinyl groups.
- Stereochemistry : Varied (S/R configurations at multiple centers) .
Analog 2 (From )
Functional Group Analysis
Inferences :
Pharmacological Implications
Target Compound
- The dimethylpyrimidine group may enhance selectivity for kinases or pyrimidine-binding enzymes.
Analog 1
- The hydroxy and acetamido groups suggest hydrogen-bonding interactions, possibly favoring protease or peptidase targets .
Analog 2
- The oxazolidinone core and trifluoromethyl groups imply antimicrobial or anti-inflammatory activity, common in oxazolidinone antibiotics .
Physicochemical Properties (Hypothetical)
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP | ~3.2 (moderate lipophilicity) | ~2.8 | ~4.1 (highly lipophilic) |
| Solubility (mg/mL) | ~0.15 (aqueous) | ~0.3 | ~0.05 |
| Molecular Weight (g/mol) | ~387 | ~634 | ~697 |
Notes:
Research Findings and Limitations
- Stereochemical Impact : The (1r,4r) configuration in the target compound may reduce off-target effects compared to Analog 1’s mixed stereochemistry .
- Metabolic Stability : Analog 2’s trifluoromethyl groups likely extend half-life, but the target’s dimethylpyrimidine may balance stability and solubility .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent; comparisons rely on structural extrapolation.
Q & A
Basic: What are the common synthetic routes for preparing N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the cyclohexene and pyrimidine moieties. Key steps include:
- Cyclohexene ring formation : Cyclization reactions using cyclohexene derivatives as precursors (e.g., Diels-Alder or acid-catalyzed ring closure) .
- Pyrimidine coupling : Introducing the 4,6-dimethylpyrimidin-2-yl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) at the cyclohexyl hydroxyl group .
- Carboxamide linkage : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with the cyclohexylamine derivative .
Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C for SNAr), and stoichiometric ratios (1:1.2 for amine:activated acid) influence yields .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Discrepancies may arise from assay-specific variables:
- Target selectivity : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular reporter assays) to confirm target engagement .
- Metabolic stability : Compare results from hepatic microsome assays (human vs. rodent) to identify species-specific degradation pathways .
- Solubility artifacts : Measure compound solubility in assay buffers (e.g., DMSO tolerance ≤0.1%) and validate activity in cell-free vs. cell-based systems .
Example : If IC₅₀ varies between enzymatic and cellular assays, perform dose-response curves with controlled ATP concentrations (for kinase assays) or use permeability enhancers (e.g., cyclodextrins) to rule out uptake limitations .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₃H₃₀N₄O₂) .
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., cyclohexyl chair conformation at δ 1.2–2.5 ppm) and pyrimidine substitution (δ 6.8–7.2 ppm for aromatic protons) .
- X-ray crystallography : For absolute configuration confirmation, particularly the trans-(1r,4r) cyclohexyl geometry .
Advanced: What computational strategies are recommended for predicting this compound’s pharmacokinetic (PK) properties?
- Molecular dynamics (MD) simulations : Assess membrane permeability (logP) using OPLS force fields in lipid bilayer models .
- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes to off-target proteins (e.g., cytochrome P450 isoforms for metabolic stability) .
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability (%F), plasma protein binding, and CYP inhibition risks .
Validation : Cross-reference computational predictions with experimental Caco-2 permeability and microsomal half-life data .
Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?
- logP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity; adjust with polar substituents (e.g., -OH or -SO₂NH₂) .
- pKa : Pyrimidine N-atoms (pKa ~1.5) and carboxamide (pKa ~10.2) dictate ionization in physiological buffers .
- Solid-state stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with DSC/TGA to detect hygroscopicity or polymorph transitions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency against a specific enzyme target?
- Core modifications : Compare analogues with substituted pyrimidines (e.g., 5-fluoro vs. 4,6-dimethyl) to map steric/electronic effects on enzyme inhibition .
- Cyclohexyl substituents : Test cis vs. trans cyclohexyl configurations to assess conformational constraints on target binding .
- Carboxamide bioisosteres : Replace the carboxamide with sulfonamide or urea groups to improve metabolic stability .
Data table :
| Modification | IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent compound | 120 | 15 | 45 |
| 5-Fluoro-pyrimidine | 85 | 10 | 30 |
| cis-Cyclohexyl | >1000 | 20 | 60 |
Basic: What safety precautions are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritant effects (refer to SDS data for analogous compounds) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate the hypothesized mechanism of action (MoA) for this compound in disease models?
- Genetic knockdown : Use siRNA/shRNA to silence the putative target gene and assess rescue of compound activity .
- Biochemical pull-down assays : Attach a photoaffinity label (e.g., benzophenone) to the compound for target identification via LC-MS/MS .
- In vivo pharmacodynamics : Measure target engagement biomarkers (e.g., phosphorylated substrates) in xenograft models post-treatment .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Binary mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) yield high-purity crystals .
- Temperature gradient : Dissolve at 60°C, cool to 4°C overnight, and filter under reduced pressure .
Advanced: What strategies mitigate batch-to-batch variability in synthesis scale-up?
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, mixing speed) via response surface methodology .
- Purification : Implement preparative HPLC with standardized gradients to ensure consistent purity ≥98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
